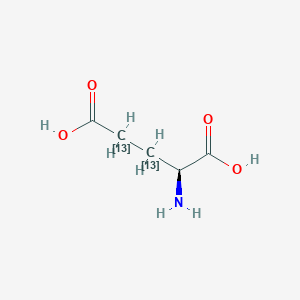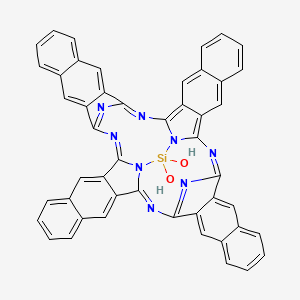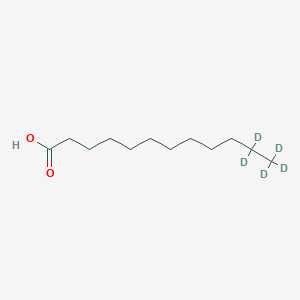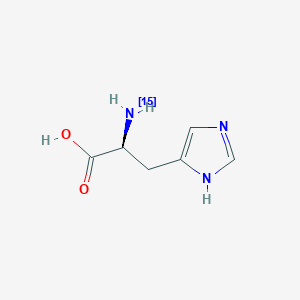
Neopentyl-tBu2P Pd G2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Neopentyl-tBu2P Pd G2 is a coordination complex containing palladium (Pd) as the central metal atom.
- Its chemical structure consists of a chloro ligand coordinated to a di-tert-butylneopentylphosphine (tBu2P) ligand and a 2-aminobiphenyl ligand.
- The compound is widely used as a catalyst in various cross-coupling reactions due to its stability and reactivity.
Preparation Methods
- Neopentyl-tBu2P Pd G2 can be synthesized using various methods, including:
- Buchwald-Hartwig cross coupling
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Hiyama coupling
- Heck reaction
- The specific synthetic routes and reaction conditions may vary depending on the desired application.
Chemical Reactions Analysis
- Neopentyl-tBu2P Pd G2 participates in several types of reactions:
Buchwald-Hartwig Cross Coupling: Forms C-N bonds.
Suzuki-Miyaura Coupling: Creates C-C bonds.
Stille Coupling: Involves C-Sn bond formation.
Sonogashira Coupling: Generates C-C triple bonds.
Negishi Coupling: Forms C-Zn bonds.
Hiyama Coupling: Involves C-Si bond formation.
Heck Reaction: Yields C-C double bonds.
- Common reagents include aryl halides, boronic acids, and organostannanes.
Scientific Research Applications
- Neopentyl-tBu2P Pd G2 finds applications in:
Organic Synthesis: Facilitates the construction of complex organic molecules.
Medicinal Chemistry: Used in drug discovery and development.
Materials Science: Enables the synthesis of functional materials.
Catalysis: Enhances efficiency in chemical transformations.
Mechanism of Action
- As a catalyst, Neopentyl-tBu2P Pd G2 activates substrates by coordinating with them.
- It promotes bond formation through oxidative addition, transmetalation, and reductive elimination steps.
- The exact molecular targets and pathways depend on the specific reaction.
Comparison with Similar Compounds
- Neopentyl-tBu2P Pd G2 belongs to a class of palladium complexes used in cross-coupling reactions.
- Similar compounds include Neopentyl(tBu)2P Pd G4, which also serves as a powerful ligand for classic cross-coupling reactions .
Properties
Molecular Formula |
C25H39ClNPPd |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
chloropalladium(1+);ditert-butyl(2,2-dimethylpropyl)phosphane;2-phenylaniline |
InChI |
InChI=1S/C13H29P.C12H10N.ClH.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h10H2,1-9H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
PXLUPGKCEDDMQK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CP(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)


![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)




![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)


![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)

